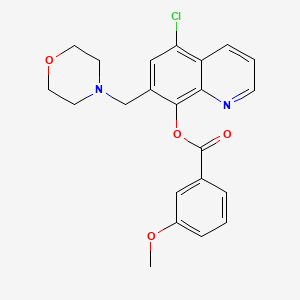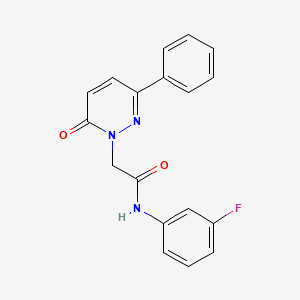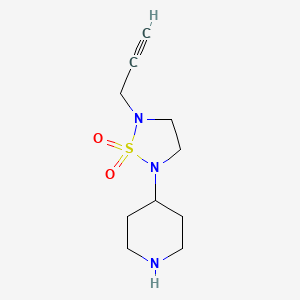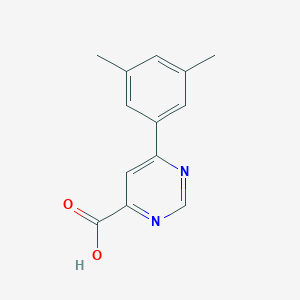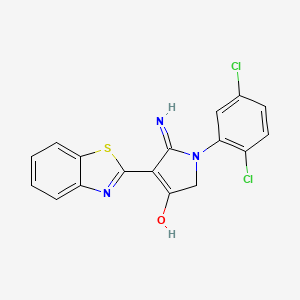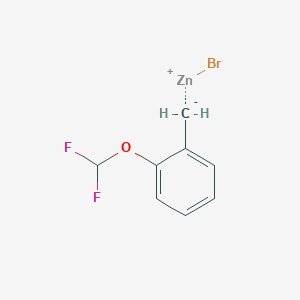
(2-(Difluoromethoxy)benZyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Difluoromethoxy)benzyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions. The presence of the difluoromethoxy group enhances its reactivity and selectivity in synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-(difluoromethoxy)benzyl)zinc bromide typically involves the reaction of (2-(difluoromethoxy)benzyl) bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2-(difluoromethoxy)benzyl) bromide+Zn→(2-(difluoromethoxy)benzyl)zinc bromide
The reaction is usually performed at low temperatures to control the reactivity and ensure the formation of the desired organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified and standardized to a concentration of 0.50 M in THF for commercial use.
Chemical Reactions Analysis
Types of Reactions
(2-(Difluoromethoxy)benzyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, and various electrophiles for addition reactions. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure high yields and selectivity.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds. In addition reactions, the products are typically alcohols or other functionalized organic compounds.
Scientific Research Applications
(2-(Difluoromethoxy)benzyl)zinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes and developing new drugs.
Medicine: It is used in the synthesis of medicinal compounds with potential therapeutic applications.
Industry: It is utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(difluoromethoxy)benzyl)zinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The difluoromethoxy group enhances the reactivity of the compound by stabilizing the transition state and facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
(2-(Methoxy)benzyl)zinc bromide: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(2-(Trifluoromethoxy)benzyl)zinc bromide: Contains a trifluoromethoxy group, which further increases the electron-withdrawing effect.
(2-(Chloromethoxy)benzyl)zinc bromide: Contains a chloromethoxy group, which has different reactivity and selectivity.
Uniqueness
(2-(Difluoromethoxy)benzyl)zinc bromide is unique due to the presence of the difluoromethoxy group, which provides a balance between reactivity and stability. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of reactions with high selectivity and efficiency.
Properties
Molecular Formula |
C8H7BrF2OZn |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
bromozinc(1+);1-(difluoromethoxy)-2-methanidylbenzene |
InChI |
InChI=1S/C8H7F2O.BrH.Zn/c1-6-4-2-3-5-7(6)11-8(9)10;;/h2-5,8H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
WMUDOZGTUQCUBO-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=CC=C1OC(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


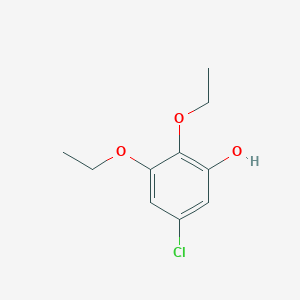
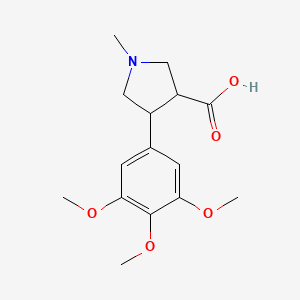
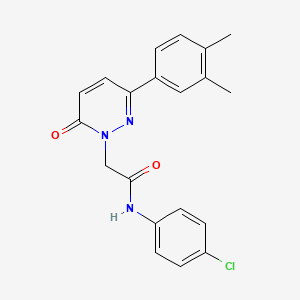


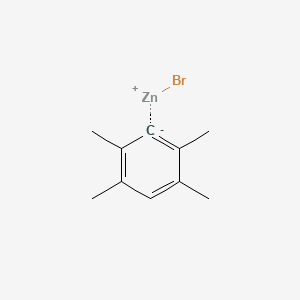

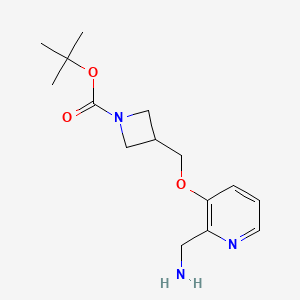
![2-(Ethylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14880793.png)
